8-(butylamino)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-(butylamino)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of purine derivatives. This compound is structurally related to xanthine derivatives and is known for its potential biological activities, including its use as a pharmaceutical agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butylamino)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butylamine and 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow reactors to ensure consistent quality and yield. The process includes the purification of intermediates and final products using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deaminated compounds.
Scientific Research Applications
8-(butylamino)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(butylamino)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative with vasodilatory properties.
Uniqueness
8-(butylamino)-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other xanthine derivatives. Its butylamino and 2-methylpropyl groups contribute to its unique pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C14H23N5O2 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
8-(butylamino)-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C14H23N5O2/c1-5-6-7-15-13-16-11-10(19(13)8-9(2)3)12(20)17-14(21)18(11)4/h9H,5-8H2,1-4H3,(H,15,16)(H,17,20,21) |
InChI Key |
YPDAGJKCSRCLPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(C)C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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